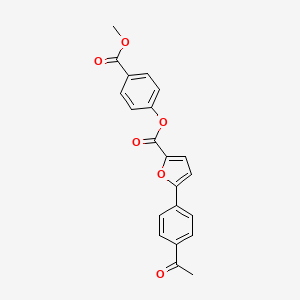
(4-Methoxycarbonylphenyl) 5-(4-acetylphenyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxycarbonylphenyl) 5-(4-acetylphenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with methoxycarbonyl and acetylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl) 5-(4-acetylphenyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Substitution Reactions: The furan ring is then subjected to electrophilic aromatic substitution reactions to introduce the methoxycarbonyl and acetylphenyl groups. This can be achieved using reagents such as methyl chloroformate and acetyl chloride under appropriate conditions.
Esterification: The final step involves esterification to form the carboxylate ester group, typically using an alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and automated systems can ensure precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester and ketone groups can yield alcohols.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Methoxycarbonylphenyl) 5-(4-acetylphenyl)furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism by which (4-Methoxycarbonylphenyl) 5-(4-acetylphenyl)furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the ester and ketone groups can form hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxycarbonylphenyl)furan-2-carboxylate: Lacks the acetylphenyl group, making it less complex.
5-(4-Acetylphenyl)furan-2-carboxylate: Lacks the methoxycarbonyl group, affecting its reactivity and applications.
(4-Methoxycarbonylphenyl) 5-phenylfuran-2-carboxylate: Similar but without the acetyl group, which may alter its chemical properties.
Uniqueness
(4-Methoxycarbonylphenyl) 5-(4-acetylphenyl)furan-2-carboxylate is unique due to the presence of both methoxycarbonyl and acetylphenyl groups on the furan ring
Eigenschaften
IUPAC Name |
(4-methoxycarbonylphenyl) 5-(4-acetylphenyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-13(22)14-3-5-15(6-4-14)18-11-12-19(27-18)21(24)26-17-9-7-16(8-10-17)20(23)25-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUZYJZINAKZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
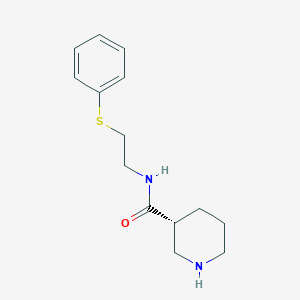
![1-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603443.png)
![1-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7603462.png)
![1-[[4-(Difluoromethoxy)benzoyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603469.png)
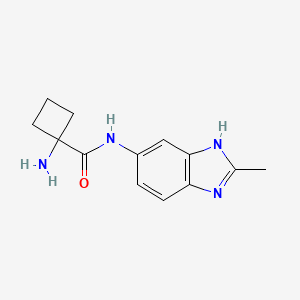
![4-[(1-aminocyclobutanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7603481.png)
![1-[3-(Thiophen-2-ylsulfonylamino)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7603489.png)
![1-[[2-(3,4-Difluorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603494.png)
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603500.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603508.png)
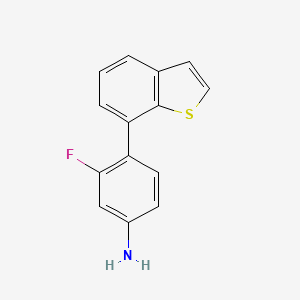
![4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7603520.png)
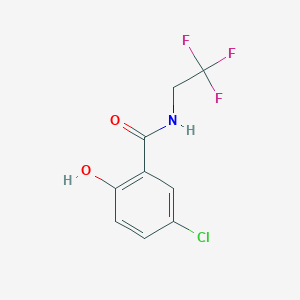
![2-[(3-Chloro-4-fluorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7603530.png)
